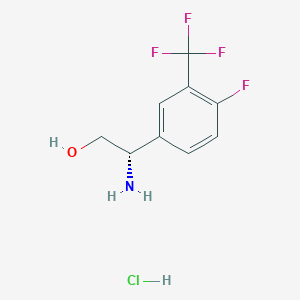

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

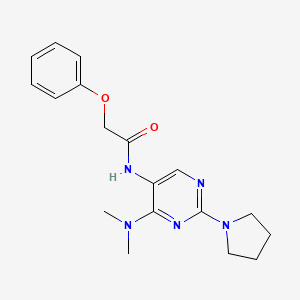

Description

The compound is part of a broader category of chemicals that possess both a fluorinated aromatic moiety and an amino alcohol structure. These types of compounds are of interest in chemical research due to their unique physical and chemical properties, which include reactivity, polarity, and potential biological activity. Fluorinated compounds, in particular, are known for their importance in pharmaceuticals, agrochemicals, and materials science due to the unique effects of fluorine atoms on molecular behavior.

Synthesis Analysis

Research into the synthesis of fluorinated compounds similar to "(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride" involves complex reactions that introduce fluorine atoms or fluorine-containing groups into organic molecules. For instance, the synthesis of closely related compounds often utilizes reductive amination, annulation, and esterification steps to introduce the desired functional groups and fluorinated aromatics (Zhang Fuli, 2012). Another example includes the use of fluorinated aromatic diamine monomers in the synthesis of fluorine-containing polyimides, demonstrating the complexity and versatility of synthesis strategies in this chemical space (D. Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups attached to aromatic systems, which significantly influence the electronic properties of the molecules. The presence of fluorine can affect the molecular conformation, electron distribution, and overall reactivity of the compound. Studies on similar molecules reveal complex interactions within the molecule and with potential binding partners, underscoring the importance of detailed structural analysis (Xu Liang, 2009).

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactivities, including the ability to participate in various organic reactions such as substitutions, eliminations, and additions. The unique reactivity of fluorinated compounds is often exploited in synthetic chemistry to achieve specific transformations that are challenging with non-fluorinated analogs. For example, the introduction of fluorine atoms into organic molecules can lead to improved reaction selectivity and product stability (R. Vaid et al., 2012).

Scientific Research Applications

1. β-Adrenergic Receptor Activity

Research by Engelhardt (1984) demonstrated that derivatives of 1-(4-amino-phenyl)-2-aminoethanol, including those with a trifluoromethyl group, exhibit potent β2-mimetic activity in bronchial muscles. The study highlighted the potential of these compounds as broncholytic agents for therapeutic use, particularly mabuterol, due to its low β1-intrinsic activity in the heart and long-lasting β2-mimetic action on bronchial muscles (Engelhardt, 1984).

2. Key Intermediate in Drug Synthesis

Zhang Fuli (2012) discussed the synthesis of a compound closely related to (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, which is a key intermediate in the production of aprepitant. This underlines the importance of such compounds in the synthesis of more complex pharmaceuticals (Zhang Fuli, 2012).

3. Efficient Biocatalytic Preparation

A study by Ying Chen et al. (2019) demonstrated the efficient biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a related compound, using recombinant Escherichia coli cells. This process, involving a polar organic solvent-aqueous medium, resulted in high yields and product purity, indicating the potential of biological methods for the production of these compounds (Ying Chen et al., 2019).

properties

IUPAC Name |

(2S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWVMMHOMJZAOT-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)

![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)

![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)